N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide
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Overview
Description
N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide is a chemical compound with the empirical formula C9H11N3O2 and a molecular weight of 193.20 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyimino group, and an acetamide group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form 4-(hydroxyimino)methylbenzaldehyde. This intermediate is then reduced to 4-(amino(hydroxyimino)methyl)benzaldehyde, which is subsequently reacted with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products
Scientific Research Applications
N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The amino group can participate in nucleophilic reactions, altering the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Amino-2-oxoethyl)phenyl)acetamide
- N-(4-(Hydroxyimino)methylphenyl)acetamide
- N-(4-(Amino(hydroxyimino)methyl)phenyl)acetamide
Uniqueness
N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide is unique due to the presence of both amino and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .
Properties
IUPAC Name |
N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)11-8-4-2-7(3-5-8)9(10)12-14/h2-5,14H,1H3,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOXQDDYEWGWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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